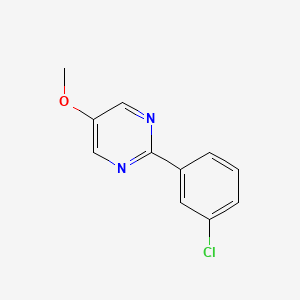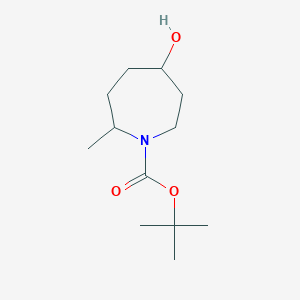
DL-4-Oxalysine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-aminoethyl)-l-serine hydrochloride: is a chemical compound that features an aminoethyl group attached to the serine molecule. This compound is often used in various scientific research applications due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-aminoethyl)-l-serine hydrochloride typically involves the reaction of serine with ethylenediamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of O-(2-aminoethyl)-l-serine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: O-(2-aminoethyl)-l-serine hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxides of the aminoethyl group.
Reduction: Amines.
Substitution: Substituted aminoethyl derivatives.
Applications De Recherche Scientifique
O-(2-aminoethyl)-l-serine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of O-(2-aminoethyl)-l-serine hydrochloride involves its interaction with various molecular targets. The aminoethyl group can interact with enzymes and receptors, influencing biochemical pathways. The compound can also act as a precursor for the synthesis of other biologically active molecules.
Comparaison Avec Des Composés Similaires
- 2-Aminoethyl methacrylate hydrochloride
- 2-Aminoethyl benzenesulfonyl fluoride hydrochloride
- 2-Aminoethyl 2-methylacrylate hydrochloride
Comparison: O-(2-aminoethyl)-l-serine hydrochloride is unique due to its specific structure, which combines the properties of serine and an aminoethyl group. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry. Similar compounds may share some reactivity but differ in their specific applications and properties.
Propriétés
IUPAC Name |
2-amino-3-(2-aminoethoxy)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHJSRSTAWFIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(C(=O)O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
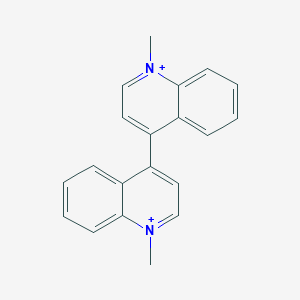
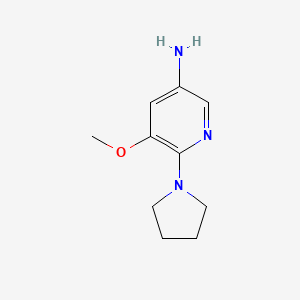
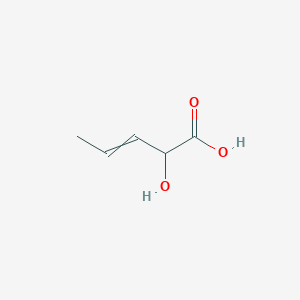

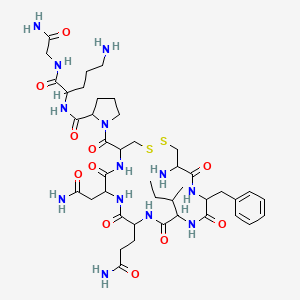

![Ethyl 2-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-(hydroxyimino)acetate](/img/structure/B13888088.png)
![N-[9-[(4aR,6R,7R,7aR)-2,2-ditert-butyl-7-(methylsulfanylmethoxy)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide](/img/structure/B13888090.png)
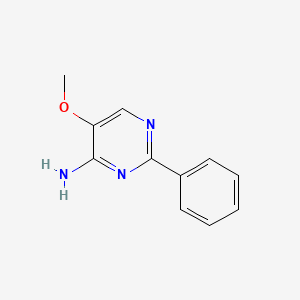
![tert-butyl N-[2-[(4-propan-2-ylbenzoyl)amino]phenyl]carbamate](/img/structure/B13888099.png)
